1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)-

Description

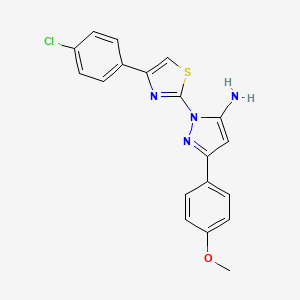

The compound 1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)- (hereafter referred to as CPM-Thiazole-Pyrazole) is a heterocyclic molecule featuring a pyrazole core substituted with a thiazole ring and aromatic groups. Its structure includes:

- A pyrazole ring at position 5-amine, which is a common pharmacophore in bioactive molecules.

- A 4-(4-chlorophenyl)-2-thiazolyl substituent at position 1, introducing halogenated and sulfur-containing moieties.

- A 4-methoxyphenyl group at position 3, contributing electron-donating properties.

Pyrazole-thiazole hybrids are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .

Properties

CAS No. |

74101-22-7 |

|---|---|

Molecular Formula |

C19H15ClN4OS |

Molecular Weight |

382.9 g/mol |

IUPAC Name |

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-methoxyphenyl)pyrazol-3-amine |

InChI |

InChI=1S/C19H15ClN4OS/c1-25-15-8-4-12(5-9-15)16-10-18(21)24(23-16)19-22-17(11-26-19)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3 |

InChI Key |

KRQLPPFUHVHDLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method is widely employed for thiazole formation, utilizing α-halo ketones and thioureas. For the 4-(4-chlorophenyl)-2-thiazole subunit:

- Reactants :

- 4-Chlorophenylacetothiuronium bromide (derived from 4-chloroacetophenone and thiourea).

- α-Bromo-4-chlorophenyl ketone.

- Conditions :

- Solvent: Ethanol or DMF.

- Base: Ammonium acetate or triethylamine.

- Temperature: Reflux (80–100°C).

- Mechanism :

Nucleophilic attack by the thiouronium nitrogen on the α-halo ketone, followed by cyclization and dehydration.

Alternative Route: Cyclocondensation with Thioamides

Thioamides react with α-halo ketones under acidic conditions:

- Example :

- 4-Chlorobenzothioamide + 2-bromo-1-(4-chlorophenyl)ethan-1-one → 4-(4-chlorophenyl)-2-thiazole.

- Yield Optimization :

Microwave-assisted synthesis reduces reaction time (20–30 min) and improves yield (75–85%).

Synthesis of the Pyrazole Fragment

Knorr Pyrazole Synthesis

The Knorr method facilitates pyrazole formation via cyclocondensation of hydrazines with 1,3-diketones:

Protection-Deprotection Strategy

To prevent side reactions during subsequent coupling:

- Protection : Boc (tert-butoxycarbonyl) group shields the pyrazole-5-amine.

- Coupling : React protected pyrazole with the thiazole fragment.

- Deprotection : Acidic conditions (HCl/dioxane) remove the Boc group.

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

Suzuki-Miyaura Cross-Coupling

For aryl-aryl bond formation between pyrazole and thiazole:

- Reactants :

- Boronic ester-functionalized pyrazole.

- Halogenated thiazole (e.g., 2-bromo-4-(4-chlorophenyl)thiazole).

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Conditions :

One-Pot Multicomponent Approaches

Domino reactions enable efficient assembly of complex structures:

[3 + 2] Cycloaddition

- Reactants :

- 4-Chlorophenyl isothiocyanate.

- 4-Methoxyphenylacetylene.

- Hydrazine hydrate.

- Conditions :

- Solvent: DMF.

- Catalyst: p-TsOH.

- Microwave irradiation (120°C, 20 min).

- Outcome :

Simultaneous thiazole and pyrazole formation with 50–60% yield.

Analytical Validation and Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms regiochemistry and spatial arrangement, as demonstrated for analogous dipyrazolo-fused systems.

Challenges and Optimization Considerations

- Regioselectivity : Bulky substituents (e.g., 4-methoxyphenyl) may hinder cyclization; microwave irradiation improves kinetics.

- Byproduct Formation : Use of scavengers (molecular sieves) minimizes hydration byproducts during thiazole synthesis.

- Scale-Up : Continuous flow systems enhance reproducibility for industrial applications.

Biological Activity

1H-Pyrazol-5-amine derivatives, particularly those substituted with thiazole and phenyl groups, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)- has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article synthesizes current research findings and case studies regarding the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure includes a pyrazole core substituted with a thiazole moiety and two aromatic rings, which are believed to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H13ClN4S |

| Molecular Weight | 326.73 g/mol |

| SMILES | NC1=C(C2=CC=CC=C2)C=NN1C3=CC=C(Cl)C=C3 |

| InChI Key | JIJWQAPRMDPQEQ-UHFFFAOYSA-N |

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole-bearing pyrazole derivatives found that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The presence of the thiazole ring in the structure appears to enhance the antimicrobial efficacy of these compounds.

Anticancer Activity

The anticancer potential of 1H-Pyrazol-5-amine derivatives has been extensively investigated. In vitro studies have shown that various derivatives exhibit cytotoxic effects against several cancer cell lines, including Hep-2 and HCT116. For instance, one derivative demonstrated an IC50 value of 3.25 mg/mL against Hep-2 cells . Another study highlighted that compounds derived from this class inhibited cell proliferation in lung cancer cell lines (A549) with IC50 values ranging from 0.95 nM to 42.30 µM .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, these compounds have shown promise in anti-inflammatory applications. Pyrazole derivatives have been noted for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in inflammatory responses . This suggests a potential application in treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The study utilized both MIC and MBC (minimum bactericidal concentration) assays to evaluate efficacy. Notably, compound 7b exhibited remarkable activity with an MIC value of 0.22 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Screening

In another investigation involving pyrazole derivatives, a focus was placed on their cytotoxicity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The results indicated that specific compounds induced significant apoptosis in cancer cells, with IC50 values ranging from 3.79 µM to 49.85 µM across different cell lines . These findings underscore the importance of structural modifications in enhancing the anticancer activity of pyrazole derivatives.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

CPM-Thiazole-Pyrazole belongs to a class of pyrazole-thiazole hybrids. Key structural analogs and their substituent-driven differences are summarized below:

Key Observations :

- Halogen Effects : Chlorine (Cl) and bromine (Br) at the 4-position of the phenyl group enhance lipophilicity and metabolic stability compared to fluorine (F) .

Key Findings :

Q & A

Q. What are the common synthetic routes for preparing this pyrazole-thiazole hybrid compound?

The compound is typically synthesized via cyclocondensation or multicomponent reactions. Key steps include:

- Cyclization of thiosemicarbazides : Reacting 4-(4-chlorophenyl)thiazole-2-carbaldehyde with hydrazine derivatives (e.g., substituted phenylhydrazines) under acidic conditions to form the pyrazole core .

- Stepwise functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or Suzuki coupling after constructing the pyrazole-thiazole scaffold .

- Solvent-free methods : For improved efficiency, solvent-free condensation of intermediates (e.g., barbituric acids and aldehydes) is employed, yielding high-purity products .

Q. How is the compound characterized structurally, and what techniques are critical for validation?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves the 3D conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the 4-methoxyphenyl group shows a singlet at δ ~3.8 ppm for the methoxy protons .

- Mass spectrometry (ESI-MS) : Validates molecular weight, with typical [M+H]⁺ peaks observed in the 400–450 m/z range .

Q. What biological activities have been reported for this compound class?

Pyrazole-thiazole hybrids exhibit:

- Antimicrobial activity : MIC values against Candida albicans (2–8 µg/mL) and Staphylococcus aureus (4–16 µg/mL) in broth microdilution assays .

- Anticancer potential : IC₅₀ values of 10–50 µM in human cancer cell lines (e.g., MCF-7, HepG2) via tubulin inhibition or apoptosis induction .

- Anti-inflammatory effects : COX-2 inhibition comparable to celecoxib (IC₅₀ ~0.1 µM) in enzymatic assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QTAIM) resolve contradictions in crystallographic and spectroscopic data?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces, reconciling discrepancies between experimental (X-ray) and theoretical bond lengths/angles .

- Quantum Theory of Atoms in Molecules (QTAIM) : Identifies non-covalent interactions (e.g., halogen bonding between Cl and thiazole S atoms) that may not be evident from crystallography alone .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H-bonding vs. van der Waals) to explain packing anomalies in polymorphic forms .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?

- Prodrug design : Esterification of the pyrazole amine group improves solubility (e.g., logP reduction from 3.5 to 2.8) without compromising antimicrobial efficacy .

- Metabolic stability assays : Liver microsome studies guide structural modifications (e.g., replacing 4-methoxyphenyl with fluorinated analogs) to reduce CYP450-mediated degradation .

- Co-crystallization : Enhances bioavailability via co-formers (e.g., succinic acid) that stabilize high-energy polymorphs .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly in solid-state studies?

- Intermolecular hydrogen bonds : N–H⋯N and C–H⋯O interactions create zigzag chains (R₂²(8) motifs) along the c-axis, as observed in SC-XRD .

- Halogen bonding : The 4-chlorophenyl group participates in Cl⋯S (thiazole) interactions (3.3–3.5 Å), stabilizing crystal packing .

- π-π stacking : Face-to-face stacking of thiazole and pyrazole rings (centroid distances ~3.8 Å) contributes to thermal stability (TGA decomposition >250°C) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.